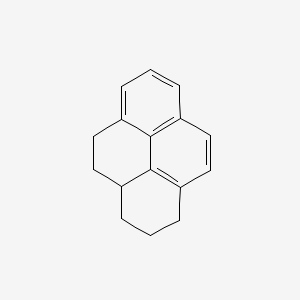

1,2,3,3a,4,5-Hexahydropyrene

Description

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org They are significant in various fields of chemical research and are formed from the incomplete combustion of organic materials like coal, oil, and gas. ebsco.com The study of PAHs is crucial as many of them are considered carcinogens and are ubiquitous environmental pollutants. aaqr.orgresearchgate.net

Partially hydrogenated polycyclic aromatic hydrocarbons (HPAHs) are derivatives of PAHs where some of the aromatic rings have been saturated with hydrogen atoms. This hydrogenation alters their molecular structure and electronic properties, leading to unique characteristics that are of great interest in materials science and astrochemistry. researchgate.neteuropa.eu HPAHs are being explored for their potential applications in electronic devices, hydrogen storage, and as catalysts. researchgate.net

Among the vast family of HPAHs, 1,2,3,3a,4,5-hexahydropyrene has emerged as a compound of specific academic inquiry. Its distinct hydrogenation pattern offers a unique platform for studying the effects of partial saturation on the properties of the pyrene (B120774) system. Research into this specific isomer provides valuable insights into the broader field of HPAHs and their potential applications.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5-hexahydropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1,3-4,7,9,14H,2,5-6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFBNJXWRHSZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3=CC=CC4=C3C2=C(C1)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5385-37-5 | |

| Record name | 1,3,3a,4,5-Hexahydropyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis and Formation of 1,2,3,3a,4,5 Hexahydropyrene

The synthesis of 1,2,3,3a,4,5-hexahydropyrene can be achieved through several methods, primarily involving the reduction of a more aromatic precursor.

One notable method is the iodine-induced cycloisomerization of [2.2]metacyclophane. oup.comresearchgate.net This reaction proceeds with high efficiency and selectivity, yielding the desired hexahydropyrene derivative. oup.comresearchgate.net The use of iodine as a catalyst has been found to be more effective and selective compared to other catalysts like aluminum chloride, bromine, or sulfuric acid. oup.com

Another synthetic route involves the catalytic hydrogenation of pyrene (B120774). epa.gov The hydrogenation of pyrene using a palladium on carbon (Pd/C) catalyst in acetic acid can lead to the formation of both tetrahydropyrene and hexahydropyrene products. epa.gov The separation and purification of this compound from the reaction mixture can be achieved through techniques such as picric acid complexation, where the hexahydropyrene forms a complex that can be isolated. epa.gov

Structural and Spectroscopic Properties

The molecular structure of 1,2,3,3a,4,5-hexahydropyrene (C₁₆H₁₆) is characterized by a partially saturated pyrene (B120774) core. researchgate.netchemspider.com This structure contains a naphthalene-like aromatic portion and a hydrogenated section. researchgate.net

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.304 g/mol |

| Monoisotopic Mass | 208.125201 u |

Note: This data is compiled from available chemical databases. chemspider.com

Spectroscopic analysis is crucial for the characterization of this compound. Infrared (IR) spectroscopy reveals characteristic bands corresponding to its mixed aromatic and aliphatic nature. For instance, it exhibits features of an aromatic CH group as well as CH₂ groups. researchgate.net Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. oup.com

Applications in Research

Intermediate in Chemical Synthesis

Due to its specific hydrogenation pattern, this compound serves as a key intermediate in the synthesis of other complex polycyclic aromatic hydrocarbons. Its structure allows for further chemical modifications, enabling the creation of novel organic materials with tailored properties.

Model Compound for Spectroscopic Studies

The mixed aromatic and aliphatic character of this compound makes it an excellent model compound for spectroscopic investigations. researchgate.net Studies on its infrared spectrum help in understanding the vibrational modes of such hybrid structures, which is relevant for the analysis of complex hydrocarbon mixtures found in various environments, including interstellar space. researchgate.net

Catalytic Hydrogenation Approaches from Pyrene (B120774)

The direct hydrogenation of pyrene is a common method to produce its hydrogenated derivatives. However, controlling the regioselectivity to isolate a specific isomer like this compound requires careful selection of catalysts and reaction conditions.

The use of Raney nickel as a catalyst for the hydrogenation of pyrene under atmospheric pressure has been shown to produce a mixture of several hydrogenated products. researchgate.netresearchgate.net Examination of the reaction reveals the formation of this compound alongside other isomers. researchgate.netresearchgate.net The reaction proceeds through a sequence of hydrogenation steps, leading to a complex product mixture that includes 4,5-dihydropyrene (B1614511), 4,5,9,10-tetrahydropyrene (B1329359), and 1,2,3,6,7,8-hexahydropyrene (B104253). researchgate.netresearchgate.net The formation of this compound is thought to occur from pyrene via the same σ-adsorbed species that also leads to the initial formation of 4,5-dihydropyrene. researchgate.netresearchgate.net While Raney nickel is effective in hydrogenating pyrene, its lower selectivity necessitates significant post-reaction purification to isolate the desired this compound isomer.

Palladium-on-Carbon (Pd/C) is another frequently employed catalyst for hydrogenation reactions due to its high surface area and reactivity. In the hydrogenation of pyrene, Pd/C catalysts show similar results to nickel catalysts, yielding a mixture of hydropyrenes, including this compound. researchgate.net Research indicates that Pd/C favors partial hydrogenation over complete saturation, which can help in reducing the formation of more highly saturated byproducts like decahydropyrene. Typical conditions involve temperatures ranging from 100–200°C and hydrogen pressures of 10–50 atm. While effective, the higher cost of palladium and its sensitivity to impurities can be limitations for large-scale production.

To enhance the yield and selectivity towards a specific hexahydropyrene isomer, modified skeleton nickel catalysts have been developed. A patented method utilizes these specialized catalysts to achieve high yields of 1,2,3,6,7,8-hexahydropyrene, demonstrating the potential for catalyst modification to control isomeric outcomes. In one process, pyrene is dissolved in cyclohexane (B81311) and reacted at 140–160°C under a hydrogen pressure of 1.0 MPa. This optimized pathway leads to a pyrene conversion of 100% with yields of the target hexahydropyrene isomer reaching 78.5–79.4%. The catalyst loading and reaction time are critical parameters, with shorter durations at higher temperatures favoring increased yields. These modified catalysts often feature tailored pore structures and specific activation protocols that contribute to their enhanced performance compared to standard Raney nickel or Pd/C.

| Catalyst Type | Typical Conditions | Key Findings/Yields | Selectivity Notes |

|---|---|---|---|

| Raney Nickel | Atmospheric H₂ pressure, ~240°C | Produces a mixture of di-, tetra-, and hexahydropyrenes. researchgate.netresearchgate.net | Lower selectivity requires extensive purification. |

| Palladium-on-Carbon (Pd/C) | 100–200°C, 10–50 atm H₂ | Favors partial hydrogenation, yielding a product with >99% purity after purification. | Good for lab-scale; higher cost is a limitation. |

| Modified Skeleton Nickel | 140–160°C, 1.0 MPa H₂ | Yields of 78.5–79.4% for a specific hexahydropyrene isomer with 100% pyrene conversion. | Highest yield and selectivity due to tailored design. |

The catalytic hydrogenation of pyrene is not a direct conversion to a single product but rather a complex sequence of reactions. The initial step typically involves the hydrogenation of the K-region (the 4,5- and 9,10- bonds) of pyrene.

Reaction Sequence and Major Byproducts:

Pyrene → 4,5-Dihydropyrene: The first hydrogenation step often yields 4,5-dihydropyrene. researchgate.netresearchgate.net

4,5-Dihydropyrene → 4,5,9,10-Tetrahydropyrene: Further hydrogenation leads to the tetra-hydrogenated isomer. researchgate.netresearchgate.net

Formation of Hexahydropyrenes: this compound and 1,2,3,6,7,8-hexahydropyrene are also formed during the reaction. researchgate.netresearchgate.net Studies suggest that this compound may be produced from pyrene through a pathway that also forms 4,5-dihydropyrene. researchgate.netresearchgate.net

The primary challenge in these syntheses is managing the formation of multiple isomers. Byproducts such as tetrahydropyrene and decahydropyrene often co-exist in the final product mixture, necessitating purification steps like recrystallization or chromatography to isolate the desired this compound. The interconversion of these hydropyrenes can also occur at elevated temperatures; for instance, 4,5,9,10-tetrahydropyrene and this compound can interconvert to some extent at 240°C. researchgate.netresearchgate.net

Intramolecular Cycloisomerization Routes to this compound

An alternative and highly selective synthetic route involves the intramolecular cycloisomerization of [2.2]metacyclophanes. This method avoids the complex product mixtures often seen in catalytic hydrogenation.

A remarkably efficient and selective synthesis of this compound and its derivatives can be achieved through an iodine-induced cycloisomerization of [2.2]metacyclophanes. rsc.org This transannular reaction proceeds with high selectivity and involves an intermolecular hydrogen-transfer process. rsc.org

When a benzene (B151609) solution of [2.2]metacyclophane is treated with a catalytic amount of iodine (e.g., 0.14 equivalents) and warmed to 60°C, this compound is obtained in nearly quantitative yield. This transformation is general for this class of compounds and is noted for its simplicity and high efficiency. oup.com While other catalysts like aluminum chloride or bromine can trigger the cyclization, they are reported to be less selective and efficient than iodine. oup.com

The directional selectivity of the reaction is influenced by substituents on the [2.2]metacyclophane rings. oup.comoup.com Electron-donating groups tend to direct the reaction to form a hexahydropyrene that preserves the substituted aromatic ring. oup.comoup.com Conversely, an alkyl group positioned ortho to the bridging methylene (B1212753) group results in a hexahydropyrene where the substituted ring becomes hydrogenated. oup.com

| Starting Material | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| [2.2]Metacyclophane | Iodine (0.14 equiv.) | Benzene, 60°C, 20 h | This compound | Quantitative |

| 5-Methyl[2.2]metacyclophane | Iodine | - | Methyl-1,2,3,3a,4,5-hexahydropyrene | 80% oup.com |

Mechanistic and Stereochemical Aspects of Cycloisomerization Reactions

Cycloisomerization reactions represent a powerful and atom-economical approach to the hexahydropyrene core. These transformations often proceed through complex mechanistic pathways involving cationic intermediates, which dictate the stereochemical outcome of the product.

A prominent example is the iodine-induced cycloisomerization of [2.2]metacyclophane to afford this compound. oup.comoup.comresearchgate.net This reaction is initiated by the electrophilic attack of iodine on one of the aromatic rings, leading to a transannular reaction. The generally accepted mechanism involves the formation of a π-complex, followed by an intramolecular electrophilic attack to form a sigmatropic intermediate. Subsequent bond migrations and rearomatization of one of the rings lead to the thermodynamically stable hexahydropyrene system. The stereochemistry at the 3a position is established during the key C-C bond-forming step, and the reaction typically yields a diastereomeric mixture. oup.com

Lewis acids such as Au(III), Pt(II), and In(III) are also effective catalysts for cycloisomerization reactions of dienynes and enynes to form polycyclic structures. frontiersin.orgnih.govresearchgate.netrsc.org The mechanism with these carbophilic catalysts often begins with the π-activation of an alkyne or alkene. rsc.org For instance, in the cycloisomerization of 1,6- and 1,7-dienes catalyzed by Pt(II) pincer complexes, the reaction is believed to mimic terpene biosynthesis. nih.gov The process involves the generation of carbocationic intermediates through electrophilic activation of a double bond, followed by intramolecular cation-olefin cyclization. nih.gov The stereochemical outcome is influenced by the geometry of the transition state during the cyclization, which can be controlled by the ligand environment of the metal catalyst.

Gold(I)-catalyzed cycloisomerizations of 1,n-enynes proceed through highly distorted cyclopropyl (B3062369) gold(I) carbene-like intermediates. acs.org These intermediates are versatile and can react with various nucleophiles. In the absence of external trapping agents, they can rearrange to yield a variety of cycloisomerized products, with the stereochemistry being set during the initial cyclization and any subsequent rearrangements. acs.org The choice of catalyst and reaction conditions can steer the reaction towards specific diastereomers.

Substituent Effects on the Directional Selectivity of Cycloisomerization

Substituents on the starting materials play a critical role in directing the course of cycloisomerization reactions, influencing both the feasibility and the regioselectivity of the C-C bond formation. This control is crucial for the synthesis of specifically functionalized hexahydropyrene derivatives.

In the iodine-catalyzed cycloisomerization of substituted [2.2]metacyclophanes, the electronic nature of the substituent governs the outcome with high directional selectivity. oup.comoup.com

Electron-donating groups (e.g., methyl, methoxy) at the 5-position of the metacyclophane direct the reaction to form a hexahydropyrene where the substituted aromatic ring is preserved. This is because the electron-donating group stabilizes the cationic intermediate formed on that ring, favoring the electrophilic attack at the unsubstituted ring. oup.com

Electron-withdrawing groups , in contrast, deactivate the system to such an extent that no cycloisomerization products are formed under the same conditions. oup.com

An alkyl group positioned ortho to the bridging methylene group results in a hexahydropyrene where the substituted ring becomes hydrogenated. oup.comoup.com

This selectivity allows for a predictable synthesis of hexahydropyrenes with specific substitution patterns on the aromatic portion of the molecule. The table below summarizes the observed selectivity for different substituents on the [2.2]metacyclophane precursor.

| Substituent (at position 5) | Product(s) | Yield (%) | Observation | Reference |

| Methyl | 7-Methyl-1,2,3,3a,4,5-hexahydropyrene | 80 | Preserves substituted ring | oup.com |

| Methoxy | 7-Methoxy-1,2,3,3a,4,5-hexahydropyrene | 56 | Preserves substituted ring | oup.com |

| t-Butyl | 7-t-Butyl-1,2,3,3a,4,5-hexahydropyrene | 78 | Preserves substituted ring | oup.com |

| Bromo | No reaction | 0 | Deactivating effect | oup.com |

In transition metal-catalyzed cycloisomerizations, substituent effects also dictate regioselectivity. For instance, in gold-catalyzed reactions of enynes, the electronic properties of substituents on the alkene or alkyne can influence the initial coordination of the gold catalyst and the subsequent nucleophilic attack, thereby controlling which new rings are formed. nsf.govacs.org

Alternative and Emerging Synthetic Strategies for this compound Derivatives

Beyond direct cycloisomerization, other synthetic routes provide access to diverse and highly functionalized hexahydropyrene structures.

Indirect Synthetic Pathways utilizing Multi-step Transformations (e.g., from naphthalene (B1677914) anhydride (B1165640) precursors)

Multi-step synthetic sequences starting from readily available precursors offer a high degree of control and flexibility. One such strategy employs naphthalene-1,4,5,8-tetracarboxylic dianhydride as a starting material. researchgate.net A sequence involving reduction and subsequent functional group manipulations can lead to precursors suitable for constructing the hexahydropyrene core. For example, the dianhydride can be converted into 1,4,5,8-tetrakis(bromomethyl)naphthalene in a three-step process. researchgate.net This tetrabromide can then be used in coupling reactions to build the additional rings required for the hexahydropyrene skeleton. For instance, coupling with a glycine (B1666218) equivalent like ethyl isocyanoacetate can be a key step towards synthesizing hexahydropyrene-fused amino acid derivatives. researchgate.net While this approach is longer, it allows for the introduction of complex functionality that would not be compatible with the conditions of direct cycloisomerization.

Stereocontrolled Synthesis of Functionalized Hexahydropyrene Scaffolds

The development of stereocontrolled methods is essential for accessing enantiomerically pure or enriched hexahydropyrene derivatives, which are important for applications in medicinal chemistry and chiral materials. researchgate.net Achieving stereocontrol in the synthesis of these scaffolds often involves asymmetric catalysis or the use of chiral auxiliaries.

While specific examples for the asymmetric synthesis of the this compound core are not yet widespread, principles from related syntheses of functionalized polycyclic systems can be applied. For example, stereocontrolled approaches to other complex molecules often rely on key C-C bond-forming reactions like palladium-catalyzed asymmetric allylic alkylation or diastereoselective cyclopropanation-Cope rearrangement cascades. acs.org

The synthesis of constrained α-amino acid derivatives incorporating a hexahydropyrene unit has been reported, highlighting a strategy to build stereochemically complex functionalized scaffolds. researchgate.net These methods often involve the coupling of a pre-formed hexahydropyrene precursor or a naphthalene-based precursor with a chiral building block. The inherent chirality of the starting material or the influence of a chiral catalyst guides the stereochemical outcome of the final product. Future work in this area will likely focus on developing catalytic, enantioselective versions of the key cyclization reactions that form the hexahydropyrene core itself.

Oxidative Reactions and Derivatization to Oxygenated Pyrene Species

The oxidation of hexahydropyrenes can lead to the formation of valuable oxygenated pyrene species such as pyrenequinones. For instance, the oxidation of the related isomer, 1,2,3,6,7,8-hexahydropyrene, can yield pyrene derivatives with hydroxyl or carbonyl groups. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. These reactions are significant as oxygenated PAHs are important in materials science and as intermediates in organic synthesis. rsc.orglookchem.com

Reductive Pathways and Further Hydrogenation of this compound

Further hydrogenation of this compound can lead to more saturated pyrene derivatives, such as decahydropyrene. This process is typically carried out using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or Raney nickel. oup.com The hydrogenation of pyrene itself is a stepwise process, with initial hydrogenation yielding di- and tetrahydropyrene isomers, which can then be further reduced to hexahydropyrenes and subsequently to more saturated systems. oup.com The specific isomer distribution is dependent on the catalyst and reaction conditions. For example, hydrogenation of pyrene over a Raney nickel catalyst can produce a mixture of 4,5-dihydropyrene, 4,5,9,10-tetrahydropyrene, 1,2,3,6,7,8-hexahydropyrene, and this compound. oup.com

A study on the hydrogenation of various hydropyrene isomers over Raney nickel showed that this compound can be further hydrogenated to decahydropyrene isomers. oup.com The relative rates and product distributions of these hydrogenation reactions provide insight into the reaction mechanisms and the stability of the various intermediates.

Electrophilic Aromatic Substitution Reactions on the Pyrene Moiety

The aromatic portion of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups. In the parent pyrene molecule, the 1, 3, 6, and 8 positions are the most reactive towards electrophiles due to their higher electron density. rsc.orgmdpi.comresearchgate.net However, the substitution pattern of this compound directs electrophilic attack to the remaining aromatic positions.

Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.com For instance, nitration can be achieved using nitric acid in the presence of sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation, such as bromination, can introduce bromine atoms onto the aromatic ring. rsc.org The reactivity of the partially saturated pyrene core in this compound modifies the positions available for substitution compared to fully aromatic pyrene.

Isomerization and Disproportionation Processes Involving Hydropyrene Isomers

Hydropyrene isomers, including this compound, can undergo isomerization and disproportionation reactions, particularly at elevated temperatures and in the presence of catalysts. oup.com These reactions involve the redistribution of hydrogen atoms, leading to a mixture of different hydropyrene isomers and even the parent pyrene and more highly hydrogenated species.

A study examining the catalytic interconversion of various hydropyrenes at 240 °C under argon pressure found that 4,5-dihydropyrene readily undergoes dehydrogenation, while 4,5,9,10-tetrahydropyrene and this compound can interconvert to a significant extent. oup.com This suggests that these isomers can act as hydrogen donors, which is a relevant property for processes like coal liquefaction. oup.com The isomerization between different hexahydropyrene isomers highlights the dynamic nature of these systems under thermal stress.

Site-Selective C-H Functionalization of the Hexahydropyrene Core

Recent advances in catalysis have enabled the site-selective functionalization of C-H bonds, a powerful tool for modifying complex molecules like hexahydropyrenes. mdpi.comresearchgate.netrsc.org This approach allows for the direct introduction of functional groups at specific positions within the saturated portion of the this compound core, which is not possible through traditional electrophilic aromatic substitution.

Transition metal-catalyzed C-H activation has emerged as a key strategy for this purpose. mdpi.comresearchgate.net By using appropriate directing groups and catalysts, it is possible to achieve high selectivity for the functionalization of specific C-H bonds. While much of the research has focused on the C-H functionalization of the aromatic pyrene core, the principles can be extended to its hydrogenated derivatives. mdpi.comresearchgate.net These reactions open up new avenues for creating novel and complex molecular architectures based on the hexahydropyrene scaffold. For example, directing group-assisted strategies have been successfully employed for the site-selective functionalization of other complex heterocyclic systems. rsc.orgnih.gov

This compound as a Precursor for Elaborate Polycyclic Hydrocarbon Systems

Due to its inherent reactivity and multiple functionalization sites, this compound is a valuable starting material for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net The combination of its saturated and aromatic moieties allows for a stepwise and controlled construction of larger, more intricate PAH frameworks.

One notable example is the use of a hexahydropyrene derivative in the synthesis of tetraindenopyrene. researchgate.net This synthesis involved a C-H functionalization reaction on the pyrene backbone, demonstrating the utility of the hexahydropyrene core in building up complex, non-planar PAH structures. researchgate.net The ability to perform selective reactions on different parts of the molecule, such as electrophilic substitution on the aromatic ring and C-H functionalization on the saturated portion, provides a versatile toolkit for synthetic chemists to design and create novel and functional polycyclic systems.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic structure and excited-state dynamics of this compound and related hydrogenated pyrenes are of significant interest for understanding their photophysical properties. UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions and de-excitation pathways in these molecules.

Investigation of Electronic Transitions and Absorption Profiles

The UV-Vis absorption spectrum of this compound is influenced by the extent of hydrogenation of the pyrene core. Compared to the parent pyrene, the saturation of one of the benzene rings in this compound leads to a disruption of the aromatic π-system. This results in a blue shift of the absorption bands compared to pyrene.

Studies on various hydrogenated pyrene derivatives have shown that the substitution pattern on the naphthalene-like core significantly influences the UV spectra. For instance, the UV spectra of 1,2,3,7-tetramethyl-1,2,3,3a,4,5-hexahydropyrene have been compared to those of 2,7-dimethylnaphthalene (B47183) to understand the substitution pattern in the naphthalene ring. oup.com The examination of the ¹Lₐ and ¹Lₑ bands suggests that the substitution pattern in the naphthalene ring of the hexahydropyrene derivative is similar to that of the corresponding dialkylnaphthalene. oup.com Alkyl substitution at an α-position typically causes both bathochromic (red) and hyperchromic (increased intensity) shifts of the ¹Lₐ bands, while β-substitution results in a red shift and intensity increase in the ¹Lₑ bands. oup.com

In a study of 4,9-bis(BMes₂)-1,2,3,6,7,8-hexahydropyrene, the absorption and emission maxima were found to be red-shifted compared to the corresponding pyrene-cored compound. qub.ac.uk This indicates that the electronic properties can be tuned by substitution on the hexahydropyrene framework.

The absorption spectra of mixtures containing hydrogenated PAHs, including this compound, have been investigated for their potential applications in material science and spectroscopy. These studies highlight how the absorption profile of hexahydropyrene complements other hydrogenated PAHs, allowing for the development of materials with tailored optical properties.

Table 1: UV-Vis Absorption Data for Selected Hydrogenated Pyrene Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| 1,2,3,7-tetramethyl-1,2,3,3a,4,5-hexahydropyrene | Not specified | Not specified | oup.com |

| 4,9-bis(BMes₂)-1,2,3,6,7,8-hexahydropyrene | Not specified | Red-shifted vs. pyrene analog | qub.ac.uk |

Fluorescence Excitation and Emission Properties of Hydrogenated Pyrenes

The fluorescence properties of hydrogenated pyrenes are sensitive to their molecular structure and environment. The parent pyrene is known for the sensitivity of its fluorescence emission spectrum to solvent polarity. unt.eduoptica.org While the S₀ → S₁ electronic transition in pyrene is formally forbidden, leading to a long fluorescence lifetime, this is not always the case for its hydrogenated derivatives. researchgate.net

Fluorescence emission spectra have been reported for several hydrogenated pyrene derivatives, including 5,6,7,8,9,10-hexahydrobenzo[ghi]perylene, which is structurally related to hexahydropyrene. unt.eduoptica.org These studies often investigate the potential of these compounds as solvent polarity probes. unt.eduoptica.org For instance, dihydrobenzo[ghi]perylene exhibits probe-like character, with a systematic variation in the emission intensity ratio with solvent polarity. unt.eduoptica.org

The fluorescence of 1,2,3,6,7,8-hexahydropyrene (HHP) has been studied in the gas phase using rotationally resolved fluorescence excitation spectroscopy. aip.org These studies identified two distinct origin bands in the S₁ ← S₀ excitation spectrum, which were assigned to the chair and boat conformers of the molecule. aip.org The band at approximately 30,648 cm⁻¹ was assigned to the chair conformer, while the band at approximately 30,659 cm⁻¹ was assigned to the boat conformer. aip.org

Table 2: Fluorescence Data for 1,2,3,6,7,8-Hexahydropyrene Conformers

| Conformer | Origin Band (cm⁻¹) | Reference |

| Chair | ~30,648 | aip.org |

| Boat | ~30,659 | aip.org |

The introduction of alkyl groups at various positions on the pyrene core can enhance fluorescence through σ–π conjugation. researchgate.net This systematic approach allows for the fine-tuning of the photophysical properties of pyrene derivatives.

X-ray Diffraction Studies for Crystalline State Molecular Geometry (Applicable to Crystalline Derivatives)

X-ray diffraction is a crucial technique for determining the precise three-dimensional molecular structure of crystalline compounds. For derivatives of this compound that can be obtained in crystalline form, single-crystal X-ray analysis provides invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.

In a study of pyrene-based asymmetric hexaarylbenzene derivatives, single-crystal X-ray diffraction revealed details of π-π stacking and C-H···π non-covalent interactions in the crystal packing. gdut.edu.cn These interactions can significantly influence the solid-state emission properties of the compounds.

For 4,9-bis(BMes₂)-1,2,3,6,7,8-hexahydropyrene, the solid-state structure was confirmed by single-crystal X-ray diffraction, providing a basis for understanding its photophysical and electrochemical properties. qub.ac.uk Similarly, the crystal structure of 1,6-bis(phenylethynyl)pyrene-based cyclophanes revealed intramolecular π-stacked structures between the pyrene and naphthalene moieties. rsc.org

Computational and Theoretical Insights into 1,2,3,3a,4,5 Hexahydropyrene

Quantum Chemical Calculation Methodologies (e.g., DFT, HF, Ab Initio Approaches)

A variety of quantum chemical calculation methodologies are employed to study polycyclic aromatic hydrocarbons (PAHs) and their derivatives. These methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and other ab initio approaches, are essential for predicting molecular properties. google.com

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying medium-sized molecules. rsc.orgmdpi.com For instance, the B3LYP functional combined with the N07D polarized double-zeta basis set has been specifically developed for anharmonic calculations of such molecules. rsc.org Another approach involves the B97-1 functional with a TZ2P basis set for calculating quartic force fields, although some stability issues have been noted. rsc.org More advanced techniques, such as generalized vibrational perturbation theory to the second order (GVPT2), build upon harmonic approximations to incorporate anharmonic effects, which are crucial for accurate spectral predictions. arxiv.org

Ab initio methods, which are computationally more intensive, provide high accuracy for determining thermodynamic properties like enthalpy (ΔH) and entropy (ΔS) of hydrogenation reactions without relying on experimental data. google.com Semi-empirical methods like PM3 are also utilized for initial predictions of reaction enthalpies. google.com The choice of method often depends on the specific property being investigated and the desired level of accuracy. For example, while DFT is suitable for geometry optimization and electronic properties, higher-level methods may be needed for precise energy calculations. mdpi.com

Geometry Optimization and Conformational Energy Landscapes of Hexahydropyrene

The partially hydrogenated nature of 1,2,3,3a,4,5-hexahydropyrene gives rise to different spatial arrangements of its atoms, known as conformers. Computational methods are instrumental in determining the most stable three-dimensional structures and understanding the energy differences between various conformations.

For the related molecule 1,2,3,6,7,8-hexahydropyrene (B104253) (HHP), it is known to exist in four possible configurations: two equivalent chair and two equivalent boat conformations, with each pair having identical energy. aip.org Computational studies, often employing ab initio calculations, can predict the rotational constants for these different conformers. aip.org These theoretical predictions are then used to simulate spectra, which can be compared with experimental data to identify the specific conformations present. aip.org The process typically involves generating a simulated spectrum from the calculated rotational constants and then assigning transitions in the experimental spectrum based on this simulation. aip.org This interplay between theory and experiment is crucial for accurately mapping the conformational energy landscape.

Prediction and Interpretation of Spectroscopic Parameters (e.g., IR, NMR shifts)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are vital for identifying unknown compounds and understanding their structural features. ruc.dk

Infrared (IR) Spectroscopy: Theoretical calculations, particularly at the DFT level, can simulate the IR spectra of molecules. rsc.org For hydrogenated PAHs, these calculations are crucial for understanding the features in the C-H stretching region (around 3.3–3.6 µm). rsc.org Anharmonic calculations are particularly important for accurately reproducing experimental spectra, as they account for the non-ideal vibrational behavior of molecules. rsc.org For example, in highly hydrogenated PAHs like 1,2,3,6,7,8-hexahydropyrene, the aliphatic C-H stretching region is dominated by numerous closely spaced features due to Fermi resonances, a phenomenon that can be effectively modeled computationally. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational methods. nih.gov By calculating the expected chemical shifts for all possible isomers of a given molecular formula, and then comparing these with experimental data, the correct structure can often be identified without the need for more complex 2D NMR experiments. ruc.dk Machine learning approaches are also being developed to improve the accuracy of these predictions. nih.gov

The following table provides an example of how computationally predicted IR frequencies for a related compound, 1,2,3,6,7,8-hexahydropyrene, compare with experimental data.

| Vibration Type | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3048 | 3035 |

| Aromatic C-H stretch | 3030 | - |

| Aliphatic C-H stretch | 2953 | 2950-2930 |

| Aliphatic C-H stretch | 2930 | 2950-2930 |

| Aliphatic C-H stretch | 2912 | 2880 |

| Aliphatic C-H stretch | 2900 | 2880 |

| Data adapted from a theoretical study on hydrogenated PAHs. oup.com |

This table demonstrates the remarkable agreement that can be achieved between theoretical predictions and experimental measurements, highlighting the validity of the computational approach. oup.com

Mechanistic Elucidation of Synthetic and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including those involved in the synthesis and subsequent reactions of complex molecules like this compound. By mapping out the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. aanda.orgnih.gov

For example, in the context of hydrogen storage, computational chemistry is used to predict the thermodynamics of hydrogenation and dehydrogenation reactions. google.com Methods like ab initio DFT can calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of these reactions, which are crucial for determining the equilibrium conditions and the temperatures at which hydrogen release is favorable. google.com These calculations can guide the design of new materials for hydrogen storage by predicting which π-conjugated substrates will have optimal thermodynamic properties. google.com

Furthermore, computational studies can elucidate the fragmentation pathways of hydrogenated PAHs. aanda.orgarxiv.org Molecular dynamics simulations combined with DFT calculations can identify the most likely fragmentation products and the energy barriers associated with their formation. aanda.orgarxiv.org This is particularly relevant in astrophysical contexts where the fragmentation of PAHs by high-energy radiation is a key process. aanda.orgarxiv.org

The following table shows a comparison of calculated and experimental dehydrogenation temperatures for various π-conjugated systems, illustrating the predictive power of computational models in this area.

| Substrate | Calculated Dehydrogenation Temp. (°C) | Experimental Dehydrogenation Temp. (°C) |

| Benzene (B151609) | >240 | >240 |

| Naphthalene (B1677914) | >240 | >240 |

| Pyridine | >240 | >240 |

| Data derived from calculations based on ab initio DFT methods and experimental data. google.com |

Electronic Structure and Reactivity Prediction through Theoretical Analysis

Theoretical analysis of the electronic structure of a molecule provides fundamental insights into its chemical reactivity. mdpi.com For compounds like this compound, understanding the distribution of electrons is key to predicting how and where it will react.

Key electronic properties that are often calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. scirp.org A larger gap generally corresponds to greater stability and lower reactivity. scirp.org These calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack.

For instance, in a study of monochlorinated pyrene (B120774) derivatives, DFT calculations were used to determine the relative stability of the different isomers. scirp.org The calculations showed that the isomer with the lowest electronic chemical potential and the largest HOMO-LUMO gap was the most stable, which was in good agreement with experimental observations of the chlorination of pyrene. scirp.org

The table below presents calculated electronic properties for pyrene and its monochlorinated derivatives, demonstrating how these theoretical values correlate with reactivity.

| Compound | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) | Electronic Chemical Potential (μ) (a.u.) |

| Pyrene | -0.211 | -0.070 | 0.141 | -0.1405 |

| 1-Chloropyrene | -0.213 | -0.072 | 0.141 | -0.1425 |

| 2-Chloropyrene | -0.216 | -0.0715 | 0.1445 | -0.1438 |

| 4-Chloropyrene | -0.213 | -0.071 | 0.142 | -0.1420 |

| Data from a DFT study on monochlorinated pyrene compounds. scirp.org |

These theoretical analyses are not only important for fundamental understanding but also have practical applications in materials science, for example, in the design of organic light-emitting diodes (OLEDs) where the electronic properties of the materials are critical. scirp.org

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for understanding the conformational flexibility of molecules like this compound and their interactions with other molecules. nih.gov

MD simulations work by solving Newton's equations of motion for a system of particles, where the forces between particles are derived from a force field. ua.ac.beresearchgate.net This allows for the simulation of how a molecule's structure changes over time, providing insights into its dynamic behavior. nih.gov For flexible molecules, MD can reveal the different conformations that are accessible and the transitions between them.

In the context of materials science, MD simulations can be used to study the properties of materials containing hexahydropyrene derivatives. For example, simulations can be used to investigate the formation and properties of thin films or the behavior of these molecules in solution. ua.ac.be They can also be used to study intermolecular interactions, such as how these molecules might pack in a crystal or interact with a solvent. researchgate.net

Anharmonicity Effects in Vibrational Spectroscopy Simulations

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for characterizing molecules. While basic computational models often use the harmonic approximation, which assumes that molecular vibrations behave like simple harmonic oscillators, real molecules exhibit anharmonicity. rsc.orgnih.gov Accounting for these anharmonic effects is crucial for accurate simulations of vibrational spectra, especially for complex molecules like PAHs and their hydrogenated derivatives. rsc.orgarxiv.orgnih.gov

Anharmonicity leads to several observable effects in IR spectra, including shifts in vibrational frequencies, the appearance of overtone and combination bands, and the splitting of bands due to resonances (like Fermi resonances). rsc.orgnih.gov Computational methods that go beyond the harmonic approximation, such as Vibrational Perturbation Theory to the second order (VPT2), are used to model these effects. rsc.org

For hydrogenated PAHs, anharmonicity is particularly important in the aliphatic C-H stretching region. rsc.org In a molecule like 1,2,3,6,7,8-hexahydropyrene, the numerous aliphatic C-H bonds give rise to a complex pattern of closely spaced bands, which can only be accurately reproduced by anharmonic calculations. rsc.org These calculations involve computing higher-order derivatives of the potential energy surface, which is computationally demanding but essential for a correct interpretation of the experimental spectrum. nih.gov

The importance of considering anharmonicity is further highlighted by studies on the temperature dependence of IR spectra. arxiv.org As temperature increases, anharmonic effects become more pronounced, leading to shifts in band positions and broadening of spectral features. arxiv.org Computational models that incorporate anharmonicity can simulate these temperature-dependent effects, providing a more complete understanding of the vibrational properties of molecules under different conditions. arxiv.org

Diverse Applications of 1,2,3,3a,4,5 Hexahydropyrene in Advanced Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

1,2,3,3a,4,5-Hexahydropyrene serves as a crucial intermediate in the synthesis of more complex organic structures. oup.com Its hydrogenated rings provide reactive sites that are not present in its fully aromatic parent compound, pyrene (B120774), allowing for a range of chemical transformations. This reactivity is harnessed to construct larger, more intricate molecular architectures.

Building Block for Novel Organic Materials and Functional Molecules

The unique structure of this compound makes it a valuable component in the creation of novel organic materials. mdpi.com Its partially saturated framework can be chemically modified to introduce various functional groups, leading to materials with tailored properties. For instance, it can be a precursor in the synthesis of biradicaloid hexahydro-diindenopyrene derivatives, which have been investigated for their application in organic field-effect transistors (OFETs). rsc.org The synthesis often begins with a cross-coupling reaction, such as a Suzuki coupling, between a di-substituted hexahydropyrene and other organic fragments to build up the desired molecular structure. rsc.org

Precursor for the Synthesis of Structurally Diversified Polycyclic Aromatic Hydrocarbons

This compound is a key precursor in the synthesis of a variety of other polycyclic aromatic hydrocarbons. researchgate.net Through controlled dehydrogenation or other transformation reactions, the saturated portions of the molecule can be converted back to aromatic rings, leading to the formation of different, often more complex, PAHs. For example, research has shown that various hydropyrenes, including the 1,2,3,3a,4,5-hexahydro isomer, can be interconverted under catalytic conditions. oup.comoup.com This allows for the selective synthesis of specific pyrene derivatives that might be difficult to obtain through direct synthesis from pyrene itself. The hydrogenation of pyrene can yield a mixture of products, including 4,5-dihydropyrene (B1614511), 4,5,9,10-tetrahydropyrene (B1329359), 1,2,3,6,7,8-hexahydropyrene (B104253), and this compound. oup.comoup.com The relative amounts of these products can be controlled to some extent by the reaction conditions, and they can then be used as starting materials for further synthetic elaborations. oup.comoup.com

Contributions to Organic Electronic and Photonic Devices

The electronic properties of pyrene and its derivatives have made them a focus of research for applications in organic electronics and photonics. mdpi.comrsc.org The partial saturation in this compound offers a method to fine-tune these properties for specific device applications.

Tuning Optical and Electronic Properties through Partial Saturation

The degree of hydrogenation in pyrene derivatives directly influences their optical and electronic properties. rsc.org By breaking the full conjugation of the pi-electron system present in pyrene, the energy levels of the molecular orbitals are altered. This, in turn, affects the absorption and emission of light, as well as the ease with which electrons can be added or removed (redox potentials). acs.orgresearchgate.net For example, attaching different functional groups to the pyrene core can shift the absorption and fluorescence spectra and modify the HOMO-LUMO gap. acs.org While specific data for this compound is part of a broader class of such compounds, the principle remains that partial saturation is a key tool for tuning these properties. Theoretical studies on various pyrene derivatives have shown that modifications to the core structure, including the introduction of saturated carbons, can lead to a crossover from pyrene-like to acene-like properties, which is significant for designing materials with specific charge transport characteristics. rsc.org

Design of Materials for Organic Electronics and Photonics

The ability to modify the properties of this compound and its derivatives makes them attractive for the design of materials for organic electronic and photonic devices. These materials can be used in a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.commdpi.com For example, pyrene-based compounds are known for their high fluorescence quantum yields and have been investigated as electroluminescent materials. mdpi.com The design of these materials often involves creating a structure with a central π-conjugated core, which can be derived from or include the hexahydropyrene moiety, and peripheral solubilizing groups. mdpi.com Research into biradicaloid compounds based on a hexahydro-diindenopyrene core has shown their potential as active layers in OFETs. rsc.org

Functionality as a Hydrogen Donor Solvent in Thermochemical Transformations (e.g., Coal Liquefaction)

In the realm of industrial chemistry, this compound and related hydropyrenes have a significant application as hydrogen donor solvents. oup.comoup.com This is particularly relevant in thermochemical processes like the liquefaction of coal, where the goal is to break down the complex structure of coal into smaller, liquid fuel molecules. researchgate.net

During coal liquefaction, the process requires a source of hydrogen to stabilize the fragments that are formed as the coal structure is thermally cleaved. Hydrogen donor solvents, such as this compound, can transfer hydrogen atoms to the coal fragments, thereby preventing them from recombining into larger, undesirable products like coke and char. researchgate.net The hexahydropyrene molecule, in this process, gives up some of its hydrogen atoms and is converted to a more aromatic form, such as dihydropyrene (B12800588) or pyrene.

Studies have shown that this compound, along with other hydropyrenes like 4,5-dihydropyrene and 4,5,9,10-tetrahydropyrene, are effective hydrogen donors for coal liquefaction. oup.comoup.com The ease with which these molecules can be interconverted and dehydrogenated under reaction conditions makes them a recyclable source of hydrogen for the process. oup.com The effectiveness of a hydrogen donor is related to its ability to donate hydrogen at the temperatures used for liquefaction. The thermochemical properties of these hydropyrenes make them suitable for such high-temperature applications.

Below is a table summarizing the hydrogenation products of pyrene, which can act as hydrogen donors.

| Compound Name | Abbreviation | Potential Role |

| 4,5-Dihydropyrene | H2Py | Hydrogen Donor |

| 4,5,9,10-Tetrahydropyrene | H4Py | Hydrogen Donor |

| 1,2,3,6,7,8-Hexahydropyrene | H6Py | Hydrogen Donor |

| This compound | H6Py | Hydrogen Donor |

Incorporation into Unique Molecular Architectures (e.g., Constrained Alpha-Amino Acid Derivatives)

The strategic incorporation of polycyclic aromatic hydrocarbons (PAHs) into complex molecular scaffolds is a burgeoning area of chemical research, driven by the desire to create novel structures with unique photophysical, electronic, and biological properties. The partially hydrogenated pyrene core of this compound offers a three-dimensional framework that can be functionalized to build sophisticated molecular architectures. A notable application in this domain is the synthesis of constrained α-amino acid derivatives, which are of significant interest in medicinal chemistry and drug design.

Recent research has demonstrated a facile synthetic strategy to create α-amino acid derivatives bearing a hexahydropyrene unit. researchgate.net This approach utilizes ethyl isocyanoacetate as a glycine (B1666218) equivalent in a coupling reaction with a bespoke precursor derived from naphthalene-1,4,5,8-tetracarboxylic anhydride (B1165640). researchgate.net The resulting compounds are a novel class of unusual amino acids (UAAs) that merge the rigid, lipophilic nature of the hexahydropyrene moiety with the versatile chemical functionality of an amino acid.

The primary motivation for developing these unique amino acid derivatives is their potential as scaffolds for inhibitors of enzymes implicated in disease. For instance, β-secretase 1 (BACE1) is a key enzyme in the pathological pathway of Alzheimer's disease, and the design of new core structures to block its activity is a critical therapeutic goal. researchgate.net The hexahydropyrene-containing amino acid derivatives represent a new frontier in the quest for such inhibitors. researchgate.net

The synthesis of these constrained α-amino acid derivatives involves a multi-step sequence, beginning with a commercially available starting material. The key steps and intermediates are outlined below.

Synthetic Precursor Development

The journey to the target amino acid derivatives commences with naphthalene-1,4,5,8-tetracarboxylic anhydride, which is converted in a three-step sequence to the crucial precursor, 1,4,5,8-tetrakis(bromomethyl)naphthalene. researchgate.net This precursor provides the necessary reactive sites for the subsequent coupling reaction.

Coupling and Cyclization

The core of the synthetic strategy is the coupling of 1,4,5,8-tetrakis(bromomethyl)naphthalene with ethyl isocyanoacetate (EICA), which serves as a glycine equivalent. This reaction facilitates the introduction of the amino acid functionality onto the polycyclic framework, leading to the formation of the hexahydropyrene-bearing unusual amino acid derivative. researchgate.net

The table below summarizes the key compounds synthesized in this research endeavor.

| Compound Name | Molecular Formula | Starting Material(s) | Key Reagent |

| 1,4,5,8-Tetrakis(bromomethyl)naphthalene | C₁₅H₁₂Br₄ | Naphthalene-1,4,5,8-tetracarboxylic anhydride | Not Specified in Abstract |

| Hexahydropyrene-bearing unusual amino acid derivative | Not explicitly provided in the search result abstract | 1,4,5,8-Tetrakis(bromomethyl)naphthalene | Ethyl isocyanoacetate |

The development of these novel amino acid derivatives showcases the utility of this compound as a foundational element for constructing complex, biologically relevant molecules. The rigid conformational constraint imposed by the hexahydropyrene unit is a desirable feature in the design of enzyme inhibitors, as it can lead to higher binding affinities and selectivities. Further research in this area is poised to explore the full potential of these unique molecular architectures in advanced chemical and medicinal sciences.

Conclusion and Future Research Horizons for 1,2,3,3a,4,5 Hexahydropyrene

Current State-of-the-Art in 1,2,3,3a,4,5-Hexahydropyrene Research

Research on this compound has primarily focused on its synthesis and initial characterization. A notable method for its preparation involves the iodine-induced cycloisomerization of [2.2]metacyclophane. oup.comoup.com This reaction has been shown to be highly selective, with electron-donating groups influencing the formation of the hexahydropyrene structure while preserving the substituted aromatic ring. oup.com In contrast, an alkyl group positioned ortho to the bridge directs hydrogenation to the substituted ring. oup.com

The catalytic hydrogenation of pyrene (B120774) itself also yields various hydrogenated derivatives, including this compound. researchgate.net Studies have explored the use of different catalysts, such as Raney nickel, palladium, and platinum, to control the distribution of products like 4,5-dihydropyrene (B1614511), 4,5,9,10-tetrahydropyrene (B1329359), and different hexahydropyrene isomers. researchgate.net The interconversion of these hydropyrenes under catalytic conditions has also been a subject of investigation, highlighting their potential as hydrogen donor solvents, for instance in coal liquefaction. researchgate.netosti.gov

Spectroscopic studies have been crucial in identifying and characterizing this compound and its isomers. Infrared spectroscopy, for example, has been used to study the vibrational modes of partially hydrogenated PAHs, providing insights into their molecular structure. researchgate.net Furthermore, gas chromatography-mass spectrometry (GC-MS) is a key analytical tool for separating and identifying different isomers in complex mixtures. researchgate.netnii.ac.jp

Unexplored Synthetic Strategies and Derivatization Opportunities

While the cycloisomerization and direct hydrogenation routes are established, there remain significant opportunities for exploring novel synthetic pathways to this compound and its derivatives.

Unexplored Synthetic Strategies:

Asymmetric Synthesis: The presence of a stereocenter in this compound (at the 3a position) opens the door for asymmetric synthesis. chemspider.com Developing enantioselective catalytic methods would allow for the production of specific stereoisomers, which could have unique properties and applications, particularly in chiral materials and catalysis.

Stepwise Hydrogenation: More controlled, stepwise hydrogenation of pyrene using specific catalysts and reaction conditions could offer a more selective route to this compound, minimizing the formation of other isomers.

Alternative Precursors: Exploring precursors other than [2.2]metacyclophane for cycloisomerization reactions could lead to new and more efficient synthetic routes.

Derivatization Opportunities:

The functionalization of the this compound scaffold is a largely untapped area with immense potential.

Aromatic Ring Functionalization: The aromatic portion of the molecule is amenable to electrophilic substitution reactions. mdpi.com Introducing various functional groups such as halogens, nitro groups, or acyl groups could significantly alter the electronic and photophysical properties of the molecule. mdpi.com These functionalized derivatives could then serve as building blocks for more complex structures through cross-coupling reactions like Suzuki and Sonogashira. mdpi.com

Aliphatic Ring Functionalization: The saturated portion of the molecule also presents opportunities for derivatization, for instance, through free-radical halogenation followed by nucleophilic substitution. This would allow for the introduction of a wide range of functionalities, further tuning the compound's properties.

Polymerization: Incorporating this compound as a monomer into polymerization reactions could lead to the development of novel polymers with unique thermal, mechanical, and photophysical properties.

Advanced Characterization Techniques and Methodological Innovations

To fully understand the structure-property relationships of this compound and its derivatives, advanced characterization techniques are essential.

| Technique | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurements for unambiguous formula determination of new derivatives. |

| Multidimensional NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals, especially for complex derivatives. |

| Single-Crystal X-ray Diffraction | Offers definitive structural elucidation, including the determination of stereochemistry at the 3a position. |

| Circular Dichroism (CD) Spectroscopy | Essential for characterizing the chiroptical properties of enantiomerically pure samples. |

| Computational Modeling | Density Functional Theory (DFT) and other computational methods can predict spectroscopic properties, reaction mechanisms, and electronic structures, guiding experimental efforts. researchgate.net |

| Advanced Chromatographic Methods | Techniques like two-dimensional gas chromatography (GCxGC) and supercritical fluid chromatography (SFC) can provide superior separation of complex isomeric mixtures of hydrogenated pyrenes. jfda-online.comnih.gov |

Methodological innovations in sample preparation for analysis, such as solid-phase microextraction (SPME) and magnetic solid-phase extraction (MSPE), can improve the efficiency and sensitivity of detecting and quantifying this compound in various matrices. jfda-online.commdpi.com

Future Directions in Tailoring this compound for Functional Materials

The unique hybrid structure of this compound, combining a rigid aromatic unit with a flexible aliphatic part, makes it a promising candidate for the development of advanced functional materials.

Organic Electronics: The pyrene core is known for its excellent photophysical properties, making it a valuable component in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.govrsc.orgworktribe.com By systematically functionalizing the aromatic ring of this compound with electron-donating and -accepting groups, it may be possible to tune its emission color and quantum efficiency. The aliphatic portion could be used to improve solubility and processability, which are often challenges in the fabrication of organic electronic devices.

Sensors: Pyrene derivatives have shown great promise as fluorescent sensors for various analytes, including metal ions and explosives. researchgate.netmdpi.com The introduction of specific recognition moieties onto the this compound scaffold could lead to the development of highly selective and sensitive chemosensors. The conformational flexibility of the hydrogenated part could also be exploited to create sensors with novel "turn-on" or "turn-off" fluorescence responses.

Liquid Crystals: The rigid-flexible nature of this compound makes it an interesting building block for liquid crystalline materials. By attaching long alkyl chains or other mesogenic units, it may be possible to design new liquid crystals with unique phase behaviors and electro-optical properties.

Porous Materials: Incorporating this compound into metal-organic frameworks (MOFs) or porous organic polymers could lead to materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. acs.org

Q & A

Basic Research Questions

Q. What synthetic methods are optimal for producing 1,2,3,3a,4,5-Hexahydropyrene with high stereochemical purity?

- Methodological Answer : Sodium-mediated hydrogenation in pentan-1-ol at reflux temperature is a common approach, but thermodynamic instability of this compound compared to its isomer (1,2,3,6,7,8-Hexahydropyrene) necessitates precise reaction control. Cooling the post-reaction mixture in compressed air and vacuum removal of solvents minimizes decomposition. Ethanol recrystallization yields 79% product purity, with stereochemical confirmation via H NMR (absence of secondary isomer signals) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine H NMR and C NMR to confirm stereochemistry and bond saturation. For instance, the absence of aromatic proton signals in H NMR indicates successful hydrogenation. Melting point analysis (e.g., 222–223°C for the primary isomer) and chromatographic separation (e.g., alumina column with hexane) further ensure purity .

Q. What are the key thermodynamic challenges in synthesizing this compound?

- Methodological Answer : The compound’s lower thermodynamic stability relative to 1,2,3,6,7,8-Hexahydropyrene leads to lower yields in catalytic hydrogenation. Reaction pathways favoring the more stable isomer dominate, requiring kinetic control (e.g., rapid cooling) to trap the desired product. Adiabatic calorimetry data show enthalpy differences between isomers influence reaction equilibria .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., entropy, enthalpy of formation) inform reaction mechanisms for pyrene hydrogenation intermediates?

- Methodological Answer : Combustion calorimetry and differential scanning calorimetry (DSC) reveal ideal-gas thermodynamic properties (e.g., , ) for this compound. These values guide hydrogenation pathway predictions: lower Gibbs energy pathways favor isomerization. For example, entropy-driven stabilization of 1,2,3,6,7,8-Hexahydropyrene explains its predominance in equilibrium conditions .

Q. How can researchers resolve contradictions between computational predictions and experimental yields in pyrene hydrogenation?

- Methodological Answer : Discrepancies arise from kinetic vs. thermodynamic product dominance. Computational models often prioritize thermodynamic stability, but experimental yields reflect kinetic trapping. Use fractional melting studies and impurity profiling (e.g., mole-fraction impurities <0.0002 via adiabatic calorimetry) to refine models. Cross-validate with vapor-pressure ebulliometry to assess phase behavior .

Q. What advanced techniques are critical for analyzing trace impurities in this compound?

- Methodological Answer : High-purity samples require Soxhlet extraction with neutral/basic alumina and hexane-diethyl ether recrystallization. Adiabatic heat-capacity calorimetry detects impurities at <0.0002 mole fraction. Comparative ebulliometry measures boiling-condensation temperature gaps (<0.01 K) to confirm purity .

Q. How do thermodynamic data inform catalytic hydrogenation conditions for selective isomer production?

- Methodological Answer : The enthalpy difference () between isomers dictates catalyst choice and temperature. For this compound, lower temperatures (e.g., 350 K under vacuum) favor kinetic products, while higher temperatures shift equilibria toward thermodynamically stable isomers. Critical property estimations (e.g., heat capacity curves) guide reactor design .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.